![molecular formula C18H13BrO5 B2367097 (Z)-2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-methoxybenzofuran-3(2H)-one CAS No. 929398-78-7](/img/structure/B2367097.png)

(Z)-2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-methoxybenzofuran-3(2H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Reactions Analysis

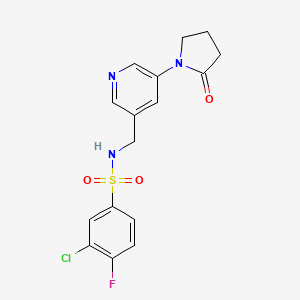

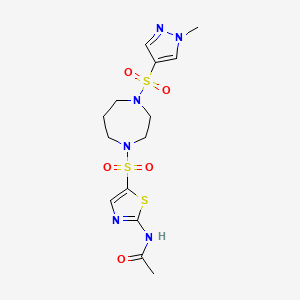

Again, while specific reactions involving this compound are not available, compounds containing benzodioxin and benzofuran groups can undergo a variety of chemical reactions. For example, benzodioxins can participate in electrophilic aromatic substitution reactions . Benzofurans can undergo reactions such as oxidation, reduction, and halogenation .Scientific Research Applications

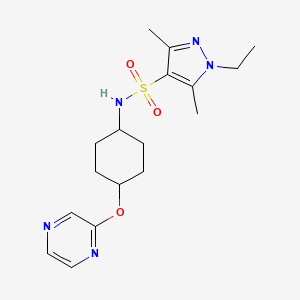

Synthesis Techniques and Chemical Structures

Tandem Palladium-Catalyzed Oxidative Aminocarbonylation-Cyclization : A method for synthesizing 2,3-dihydrobenzo[1,4]dioxine derivatives, closely related to the target compound, was developed using tandem oxidative aminocarbonylation of triple bonds followed by intramolecular conjugate addition. This process highlights a significant stereoselectivity, with the Z isomers being formed preferentially or exclusively (Gabriele et al., 2006).

Synthesis of Novel Aurone Derivatives : Aurone derivatives, which are structurally similar to the compound , were synthesized and characterized by various spectroscopic methods. The crystal structures of these compounds were analyzed, providing insight into potential supramolecular interactions (Rambabu et al., 2013).

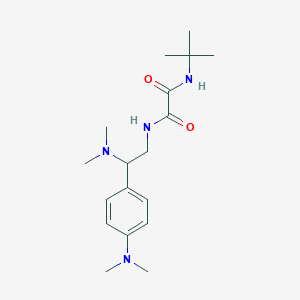

Development of PET Probes : A derivative of the compound, (Z)-2-((1H-Indazol-3-yl)methylene)-6-[¹¹C]methoxy-7-(piperazin-1-ylmethyl)benzofuran-3(2H)-one, was synthesized as a potential PET probe for imaging of the enzyme PIM1. This application in molecular imaging demonstrates the potential of such compounds in biomedical research and diagnostics (Gao et al., 2013).

Chemical Properties and Applications

Antioxidant Properties : Research into compounds with similar structures has shown significant antioxidant activities. Such findings indicate potential applications in areas like food preservation and pharmaceuticals (Abd-Almonuim et al., 2020).

Photodynamic Therapy for Cancer : The synthesis and characterization of zinc phthalocyanine derivatives, structurally related to the target compound, demonstrated significant potential for use as Type II photosensitizers in photodynamic therapy for cancer treatment (Pişkin et al., 2020).

Antibacterial Properties : Derivatives of benzofuran compounds have been synthesized and evaluated for their potential as antibacterial agents. This application suggests the possibility of the target compound or its derivatives being useful in developing new antimicrobial drugs (Khalil et al., 2010).

Properties

IUPAC Name |

(2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-6-methoxy-1-benzofuran-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13BrO5/c1-21-13-2-3-14-15(7-13)24-16(17(14)20)6-10-4-12(19)5-11-8-22-9-23-18(10)11/h2-7H,8-9H2,1H3/b16-6- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROMKODBNXCDMDR-SOFYXZRVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=CC4=C3OCOC4)Br)O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=CC4=C3OCOC4)Br)/O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13BrO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-chloro-N-[(3-methoxyphenyl)methyl]quinazolin-4-amine](/img/structure/B2367015.png)

![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl 3-nitrobenzoate](/img/structure/B2367016.png)

![3-[[1-(2-Methoxy-5-methylphenyl)sulfonylazetidin-3-yl]methoxy]pyridine](/img/structure/B2367018.png)

![4-(2-(6-chlorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2367022.png)

![7-(3-fluorophenyl)-1,3-dimethyl-5-{[(pyridin-2-yl)methyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B2367032.png)